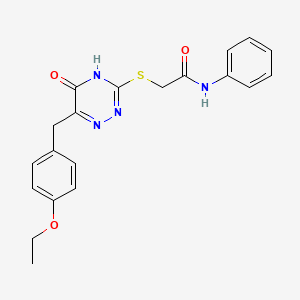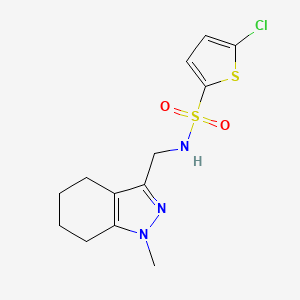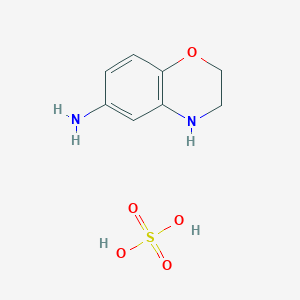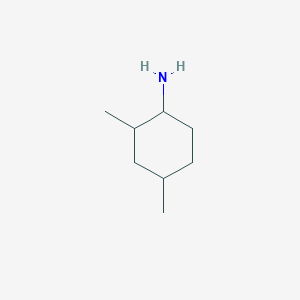
2-Benzyl-4-(benzylsulfanyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(benzylsulfanyl)quinazoline is an organic compound with the molecular formula C₂₂H₁₈N₂S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Mechanism of Action
Target of Action
It is known that quinazoline derivatives have shown potential as antiviral agents . They interact with various molecular targets, serving as an important scaffold for the development of effective therapeutic drugs .
Mode of Action
Quinazoline derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication .
Biochemical Pathways
Quinazoline derivatives have been found to inhibit the replication of various viruses , suggesting that they may interfere with the biochemical pathways involved in viral replication.
Result of Action
Given its potential antiviral activity , it may inhibit viral replication at the cellular level, preventing the spread of the virus within the host organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(benzylsulfanyl)quinazoline typically involves the reaction of 2-aminobenzylamine with benzyl chloride in the presence of a base to form the intermediate 2-benzylquinazoline. This intermediate is then reacted with benzyl mercaptan under basic conditions to yield the final product.
-
Step 1: Formation of 2-Benzylquinazoline
Reactants: 2-aminobenzylamine, benzyl chloride
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2 ]
-
Step 2: Formation of this compound
Reactants: 2-benzylquinazoline, benzyl mercaptan
Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{SH} \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2\text{S}(\text{C}_6\text{H}_5) ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(benzylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
2-Benzyl-4-(benzylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in cancer research due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Benzylquinazoline: Lacks the benzylsulfanyl group, which may result in different biological activity and chemical reactivity.
4-(Benzylsulfanyl)quinazoline: Lacks the benzyl group at the 2-position, potentially affecting its binding properties and reactivity.
2-Phenylquinazoline: Similar structure but with a phenyl group instead of a benzyl group, leading to different steric and electronic effects.
Uniqueness
2-Benzyl-4-(benzylsulfanyl)quinazoline is unique due to the presence of both benzyl and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzyl-4-benzylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKJDLCJURWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)




![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2865249.png)

